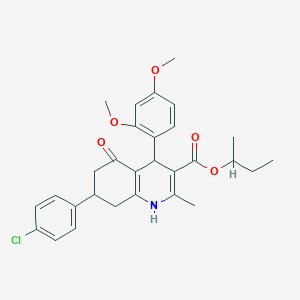![molecular formula C30H21Cl2N3O2 B4960001 5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4960001.png)
5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline, commonly known as DPPQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
作用机制
The mechanism of action of DPPQ is not fully understood, but it is believed to act as a modulator of ion channels and receptors. DPPQ has been shown to inhibit voltage-gated potassium channels, which are involved in the regulation of neuronal excitability. DPPQ has also been reported to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
DPPQ has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, modulation of ion channels and receptors, and analgesic and anti-inflammatory properties. DPPQ has also been reported to have antioxidant properties, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of using DPPQ in lab experiments is its potential applications in various scientific research fields. DPPQ has been shown to have promising results in cancer research, neuroscience, and pharmacology. However, one of the limitations of using DPPQ in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research and development of DPPQ. One of the potential applications of DPPQ is its use as a therapeutic agent for cancer and neurological disorders. Further studies are needed to investigate the potential of DPPQ as a therapeutic agent and to optimize its pharmacokinetics and bioavailability. Another future direction is the development of new synthesis methods for DPPQ that may improve its yield and purity. Overall, DPPQ has shown promising results in various scientific research fields and has the potential to be a valuable tool for future research and development.
合成方法
The synthesis of DPPQ has been reported by several researchers using different methods. One of the most commonly used methods involves the reaction of 2,6-dichlorobenzaldehyde with 2-nitroaniline in the presence of sodium hydroxide to form 2,6-dichloro-4-nitroaniline. This intermediate is then reduced with iron powder and acetic acid to form 2,6-dichloro-4-aminophenol, which is then reacted with 7,8-dimethoxy-1,3-diphenyl-1H-pyrazolo[3,4-c]isoquinoline-4-carbaldehyde in the presence of acetic anhydride to yield DPPQ.
科学研究应用
DPPQ has shown potential applications in various scientific research fields, including cancer research, neuroscience, and pharmacology. In cancer research, DPPQ has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, DPPQ has been shown to modulate the activity of various ion channels, including voltage-gated potassium channels and NMDA receptors. In pharmacology, DPPQ has been reported to have analgesic and anti-inflammatory properties.
属性
IUPAC Name |
5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21Cl2N3O2/c1-36-24-16-20-21(17-25(24)37-2)29(27-22(31)14-9-15-23(27)32)33-30-26(20)28(18-10-5-3-6-11-18)34-35(30)19-12-7-4-8-13-19/h3-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXRDXLHSZDWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=C(C=CC=C4Cl)Cl)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4959935.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959943.png)

![ethyl [2,2,2-trifluoro-1-[(4-isopropylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4959946.png)

![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B4959956.png)
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4959968.png)
![1-[4-(4-chlorophenyl)-1-piperazinyl]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B4959972.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4959975.png)
![2-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4959979.png)

![5-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4959983.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959988.png)